molecular formula C13H17N3O4 B6647397 3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide

3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide

Cat. No. B6647397
M. Wt: 279.29 g/mol
InChI Key: OYAMIQGFOANNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide, also known as MORC-2, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in the inflammatory response and cancer cell growth. 3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, 3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide has been shown to inhibit the activity of HDAC, an enzyme that is involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide in lab experiments is its ability to inhibit the activity of enzymes involved in the inflammatory response and cancer cell growth. This makes it a potential candidate for the development of new anti-inflammatory and anti-cancer drugs. However, one limitation of using 3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide. One potential direction is the development of new anti-inflammatory and anti-cancer drugs based on the structure of 3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of 3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide and its potential therapeutic applications. Finally, research is needed to develop new methods for synthesizing 3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide and improving its solubility in water for use in experimental settings.
In conclusion, 3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research. Further research is needed to fully understand the potential of 3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide in the development of new anti-inflammatory and anti-cancer drugs.

Synthesis Methods

3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of reagents such as pyridine-2-carboxylic acid, morpholine, and acetic anhydride. The reaction proceeds through a series of steps that involve the formation of intermediates and purification to obtain the final product.

Scientific Research Applications

3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

3-hydroxy-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c17-10-2-1-4-14-12(10)13(19)15-5-3-11(18)16-6-8-20-9-7-16/h1-2,4,17H,3,5-9H2,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAMIQGFOANNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC(=O)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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